Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boron-containing carbamate derivative with the molecular formula C₂₀H₂₄BNO₄ and a molecular weight of 353.22 g/mol . The compound features a benzyl carbamate group linked to a phenyl ring substituted at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
Its synthesis likely involves palladium-catalyzed borylation or nucleophilic substitution reactions, as inferred from analogous protocols in the literature .
Properties
Molecular Formula |
C20H24BNO4 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
benzyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)22-18(23)24-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H,22,23) |
InChI Key |
YTHYGIAKHGUUAN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential use in drug development due to its ability to form stable carbon-carbon bonds.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is facilitated by the boronic ester group, which interacts with palladium catalysts to form biaryl compounds. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of palladium complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Positioning
The compound belongs to a broader class of arylboronate carbamates, which are widely used in medicinal chemistry, materials science, and prodrug design. Below is a comparative analysis of key analogues:
Key Observations:
- Fluorine Introduction : Fluorination at the meta position (MW 371.21) improves metabolic stability and membrane permeability, making it suitable for prodrug development .
- Carbamate vs. Sulfonamide : Replacing the carbamate with a sulfonamide (MW 305.18) shifts applications toward protein-targeted therapies due to enhanced hydrogen-bonding capabilities .
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